[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate
Description
This compound is a structurally complex molecule featuring a cyanoacrylate backbone conjugated with a 2-methoxy-4-nitroanilino group, an ethoxyphenyl substituent, and a 4-methoxybenzoate ester. The (E)-configuration of the propenyl group ensures a planar geometry, which may influence electronic properties and intermolecular interactions.
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O8/c1-4-37-25-14-17(5-12-23(25)38-27(32)18-6-9-21(35-2)10-7-18)13-19(16-28)26(31)29-22-11-8-20(30(33)34)15-24(22)36-3/h5-15H,4H2,1-3H3,(H,29,31)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQMRLZNMNPDPL-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate (CAS No. 380477-85-0) is a complex organic molecule notable for its potential biological activities, particularly in the realm of anticancer research. Its structure includes multiple functional groups that suggest diverse reactivity and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 517.494 g/mol. The presence of a cyano group, methoxy and nitro substituents, and an ethoxyphenyl moiety contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N3O8 |
| Molecular Weight | 517.494 g/mol |
| CAS Number | 380477-85-0 |
The biological activity of this compound can be attributed to its ability to inhibit tubulin polymerization, a critical process in cell division. By binding to the colchicine-binding site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .
Biological Activity Studies
Research has demonstrated that compounds structurally related to This compound exhibit significant anticancer properties. For instance, studies on similar methoxybenzoyl derivatives have shown potent in vitro cytotoxicity against various cancer cell lines, including prostate and melanoma cells .
Case Studies
- Anticancer Efficacy : In vivo studies using human prostate cancer xenograft models indicated that compounds with structural similarities to our target compound resulted in tumor growth inhibition rates ranging from 30% to 70% compared to control groups .
- Multidrug Resistance : The ability of such compounds to overcome multidrug resistance (MDR) in cancer cells has been highlighted, suggesting their potential as lead compounds for developing new anticancer therapies.
Predictive Models
Predictive models like PASS (Prediction of Activity Spectra for Substances) have been employed to estimate the biological activities based on the structural characteristics of This compound . These models suggest a broad spectrum of potential activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Comparison with Similar Compounds
Research Tools and Structural Analysis
- SHELX Suite (): Widely used for crystallographic refinement of small molecules, including cyanoacrylate derivatives. The target compound’s structure may have been resolved using SHELXL for precise bond-length/angle analysis .
- ORTEP-3 () : Employed for visualizing molecular geometry and thermal ellipsoids, critical for confirming the (E)-configuration and planar conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
